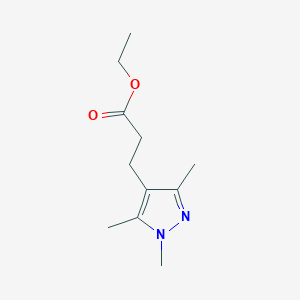
4-Methoxycarbonyl-2-chlorophenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxycarbonyl-2-chlorophenylisothiocyanate, also known as MTCI, is a chemical compound that has been widely used in scientific research. MTCI is a member of the isothiocyanate family, which has been shown to exhibit potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Scientific Research Applications
Catalyst Systems in Organic Synthesis
A catalyst system based on palladium complexes shows good activity for the methoxycarbonylation of activated aryl chlorides, such as 4-chloromethylbenzoate. This process is important for synthesizing various organic compounds, highlighting the role of 4-methoxycarbonyl derivatives in facilitating these reactions (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).
Synthesis of Fused Quinolines and Quinolones
The compound 3-Methoxycarbonyl-4-keto-2,5-dihydrothiophene is a starting point for synthesizing a range of quinoline and quinolone fused dihydrothiophene dioxides. This demonstrates its utility in synthesizing complex organic structures, crucial in medicinal and material chemistry (White & Storr, 1996).
Photovoltaic Applications
4-Methoxycarbonyl derivatives are used in photovoltaic research, such as in the study of polythiophene derivatives in solar cells. This illustrates the potential of these compounds in renewable energy technologies (Güneş et al., 2008).
Organic Synthesis and Structural Analysis
4-Methoxycarbonyl-1,3-dithiole-2-thione has been synthesized and characterized, providing insights into the structural aspects of such compounds. This is vital for understanding the chemical behavior and potential applications in various fields (Darviche et al., 2007).
Synthesis of Electron Donor Materials for Solar Cells
4-Methoxycarbonyl derivatives are investigated as electron donors in bulk-heterojunction solar cells. These studies highlight the role of such compounds in improving the efficiency and performance of photovoltaic devices (Sun et al., 2006).
properties
IUPAC Name |
methyl 3-chloro-4-isothiocyanatobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)6-2-3-8(11-5-14)7(10)4-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABURNPHEZMYSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N=C=S)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-allyl-N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2373338.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2373339.png)


![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2373342.png)
![N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373343.png)


![3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2373347.png)




![3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2373360.png)